Fluphenazine Dihydrochloride (CAS 146-56-5), the salt form of the potent phenothiazine antipsychotic fluphenazine, is a well-established antagonist of dopamine D1 and D2 receptors.[1][2][3] Its primary procurement differentiator lies in its physicochemical properties as a hydrochloride salt, which confers high aqueous solubility.[1][4] This characteristic makes it suitable for oral and short-acting intramuscular formulations, distinguishing it from its long-acting ester-based analogs used for chronic maintenance therapy.[5][6][7]
Substituting Fluphenazine Dihydrochloride with its long-acting ester forms, such as Fluphenazine Decanoate, is inappropriate for applications requiring rapid onset or aqueous-based formulations. The dihydrochloride salt is a water-soluble powder intended for oral solutions, tablets, or immediate-acting injections, whereas the decanoate is an oily liquid, practically insoluble in water, formulated in a sesame oil vehicle for slow-release depot injections.[4][8][9][10] This fundamental difference in physical state and solubility dictates entirely separate use cases: acute management versus long-term maintenance, making them non-interchangeable from a formulation, pharmacokinetic, and procurement standpoint.[6][11]
Fluphenazine Dihydrochloride is freely soluble in water, a critical property for preparing aqueous solutions for injections or oral liquid dosage forms.[1][4] In stark contrast, Fluphenazine Decanoate, the long-acting ester, is classified as practically insoluble in water, requiring formulation in a vegetable oil vehicle for parenteral administration.[4][10][12] This makes the dihydrochloride salt the only viable choice for aqueous-based systems.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Freely soluble / Soluble (90 mg/mL)[1][4] |
| Comparator Or Baseline | Fluphenazine Decanoate: Practically insoluble[4][10] |
| Quantified Difference | Qualitatively opposite solubility profiles, enabling completely different formulation types. |
| Conditions | Standard solubility definitions per pharmacopeias. |
This solubility difference is the primary driver for procurement, as it dictates whether the compound can be used in aqueous solutions for research, oral liquids, or rapid-acting injections.
The pharmacokinetic profile of Fluphenazine Dihydrochloride is defined by its rapid onset and short duration, making it suitable for acute applications. Following oral or IM administration, its effects typically begin within 1 hour and last for 6-8 hours.[6] This is a direct contrast to Fluphenazine Decanoate, a depot formulation, where the onset of action is delayed to 24-72 hours post-injection, with effects lasting for several weeks.[6][12] The plasma elimination half-life of the dihydrochloride is approximately 15 hours, whereas the decanoate's half-life can extend to 7-10 days.[6][11]
| Evidence Dimension | Onset of Action (IM) |
| Target Compound Data | Within 1 hour[6] |
| Comparator Or Baseline | Fluphenazine Decanoate: 24 to 72 hours[6][12] |
| Quantified Difference | >24x faster onset of action |
| Conditions | Intramuscular (IM) administration in human subjects. |
For research or clinical scenarios requiring rapid effect and daily dose control, the dihydrochloride is the necessary choice; the decanoate is explicitly designed to avoid this profile.
Fluphenazine is classified as a high-potency antipsychotic due to its strong binding affinity for the dopamine D2 receptor.[5] While direct Ki value comparisons vary by assay, its potency is significantly higher than low-potency phenothiazines like chlorpromazine, meaning a much lower dose is required to achieve the same D2 receptor occupancy.[13][14] It exhibits D2 receptor affinity comparable to other high-potency typical antipsychotics such as haloperidol, establishing it as a benchmark compound for in-vitro and in-vivo studies of D2 antagonism.[13]
| Evidence Dimension | Relative Potency (Dopamine D2 Receptor Blockade) |
| Target Compound Data | High Potency (approx. 40x more potent than Chlorpromazine)[14] |
| Comparator Or Baseline | Chlorpromazine: Low Potency Benchmark. Haloperidol: High Potency Benchmark. |
| Quantified Difference | Requires significantly lower concentrations for equivalent D2 receptor blockade compared to low-potency agents. |
| Conditions | In-vitro receptor binding assays and clinical dose equivalents. |
Researchers requiring a potent, well-characterized, and water-soluble phenothiazine-class D2 antagonist for screening or mechanistic studies would select Fluphenazine Dihydrochloride over lower-potency or less soluble alternatives.
Due to its high aqueous solubility and well-characterized high-potency D2 antagonism, Fluphenazine Dihydrochloride is an appropriate choice as a reference standard in competitive binding assays, cell-based functional screens, and other in-vitro systems requiring a soluble phenothiazine-class antagonist.[1][4]
For animal studies requiring rapid and transient blockade of dopamine D2 receptors, the dihydrochloride salt is the correct form. Its fast onset and relatively short half-life allow for precise temporal control over receptor antagonism, which is not achievable with the long-acting decanoate ester.[6]
In the development of novel oral liquid or immediate-release parenteral formulations, the high water solubility of Fluphenazine Dihydrochloride provides a critical advantage in processability and handling over the insoluble free base or oily ester forms.[4][15]
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